

# Spectroscopic Analysis of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate: A Technical Overview

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## Compound of Interest

**Compound Name:** *Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate*

**Cat. No.:** B179312

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**Abstract:** This document provides a structured overview of the spectroscopic characterization of **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate**. Due to the absence of published experimental data for this specific compound in publicly accessible scientific literature and databases, this guide presents a template for the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), generalized experimental protocols, and the logical workflow for structural elucidation. This document is intended to serve as a framework for researchers and professionals in the field of chemical synthesis and analysis.

## Chemical Structure

IUPAC Name: **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate** Molecular Formula:

$C_{11}H_{14}N_2O_4S$  Molecular Weight: 270.31 g/mol CAS Number: 149771-08-4

## Spectroscopic Data Summary

The following tables present the expected, hypothetical spectroscopic data for **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate** based on its chemical structure.

Table 1: Hypothetical  $^1H$  NMR Data (in  $CDCl_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.0	s	1H	H-6 (pyrimidine)
~4.4	q	4H	2 x -OCH <sub>2</sub> CH <sub>3</sub>
~2.6	s	3H	-SCH <sub>3</sub>
~1.4	t	6H	2 x -OCH <sub>2</sub> CH <sub>3</sub>

Table 2: Hypothetical <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	2 x C=O (ester)
~165	C-2 (pyrimidine, attached to -SMe)
~160	C-4 (pyrimidine, attached to -COOEt)
~158	C-6 (pyrimidine)
~120	C-5 (pyrimidine, attached to -COOEt)
~62	2 x -OCH <sub>2</sub> CH <sub>3</sub>
~15	-SCH <sub>3</sub>
~14	2 x -OCH <sub>2</sub> CH <sub>3</sub>

Table 3: Hypothetical IR Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1580, ~1550	Medium	C=N, C=C stretch (pyrimidine)
~1250	Strong	C-O stretch (ester)

Table 4: Hypothetical Mass Spectrometry Data (ESI+)

m/z	Interpretation
~271.07	$[M+H]^+$ , Calculated for $C_{11}H_{15}N_2O_4S^+$ : 271.0756
~293.06	$[M+Na]^+$ , Calculated for $C_{11}H_{14}N_2O_4SNa^+$ : 293.0575

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

**3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy** A sample of the compound (~5-10 mg) would be dissolved in deuterated chloroform ( $CDCl_3$ , ~0.7 mL).  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**3.2 Infrared (IR) Spectroscopy** The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

**3.3 Mass Spectrometry (MS)** High-resolution mass spectra (HRMS) would be acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

## Logical Workflow for Structural Confirmation

The following diagram illustrates the logical relationship between the spectroscopic techniques used for the structural elucidation of a synthesized organic compound.

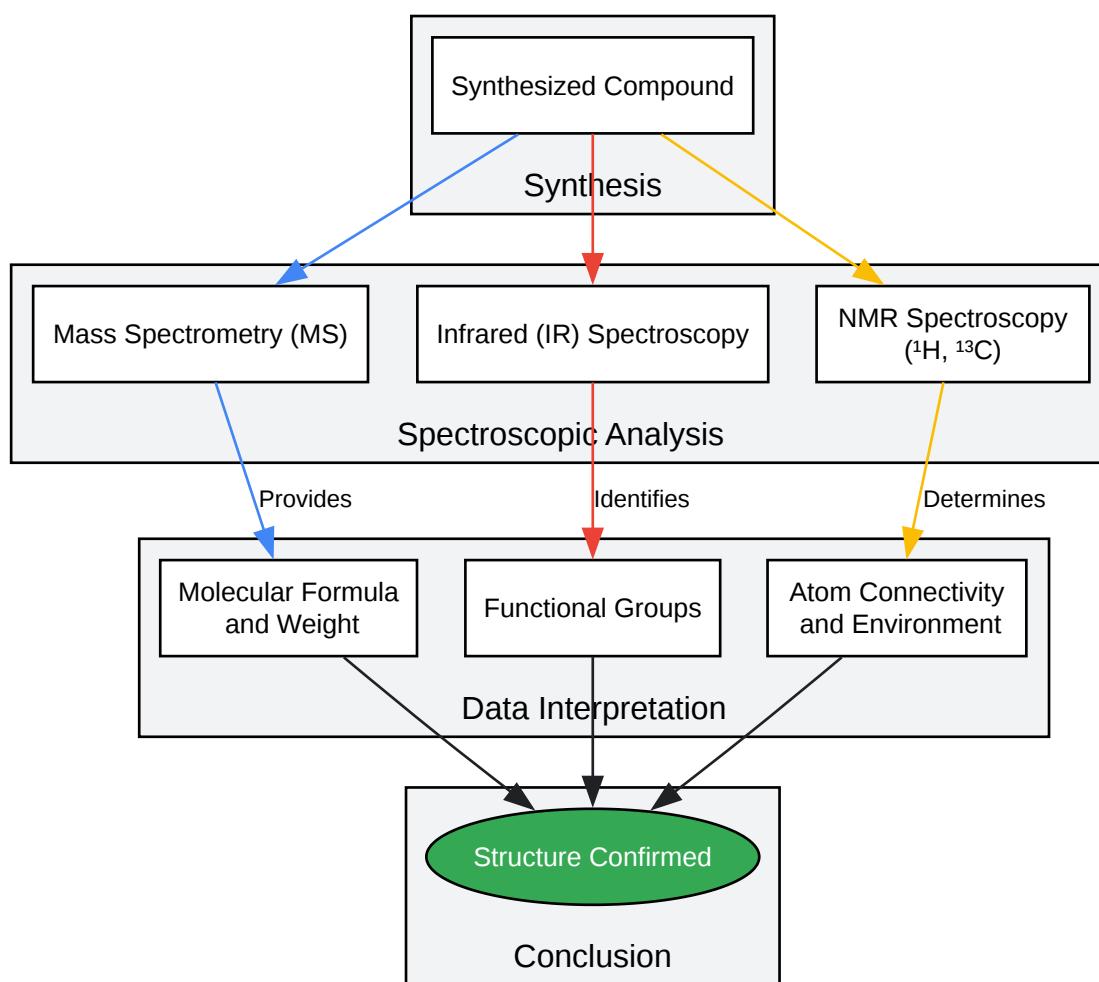


Diagram 1: Spectroscopic Workflow for Structural Elucidation

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Diagram 1: Workflow for structural confirmation using spectroscopy.

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